molecular formula C7H9NO2 B1270069 2-Amino-4-methoxyphenol CAS No. 20734-76-3

2-Amino-4-methoxyphenol

Cat. No.: B1270069
CAS No.: 20734-76-3
M. Wt: 139.15 g/mol
InChI Key: TUADYTFWZPZZTP-UHFFFAOYSA-N
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Description

2-Amino-4-methoxyphenol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

Methoxyphenols, including compounds like 2-Amino-4-methoxyphenol, are important structural fragments of various antioxidants and biologically active molecules. These compounds exhibit the ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Extensive studies have been conducted on the thermochemical properties of methoxyphenols, including standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies. Additionally, ab initio calculations using density functional theory (DFT), MP2, and G3 methods have been performed to verify experimental data and understand the substituent effects in methoxyphenols (Varfolomeev et al., 2010).

Use in Oligodeoxyribonucleotide Synthesis

This compound derivatives have been used for the protection of exocyclic amino groups of nucleosides in the synthesis of oligodeoxyribonucleotides. These derivatives have shown high selectivity and stability towards acids, which is crucial for the synthesis of oligodeoxyribonucleotides via the phosphotriester approach on solid support. The high lipophilicity and milder deprotection conditions offered by these compounds provide significant advantages in nucleotide synthesis (Mishra & Misra, 1986).

Safety and Hazards

2-Amino-4-methoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-amino-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUADYTFWZPZZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362896
Record name 2-amino-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-76-3
Record name 2-Amino-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20734-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-methoxyphenol
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URL https://comptox.epa.gov/dashboard/DTXSID40362896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-methoxyphenol
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Synthesis routes and methods I

Procedure details

The mixture containing 4-methoxy-2-nitrophenol in methanol with catalytic amount of 10% Pd/C was hydrogenated until disappearance of yellow color to yield 2-amino-4-methoxyphenol. MS: MH+=140.
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Synthesis routes and methods II

Procedure details

Commercially available 4-methoxy-2-nitrophenol (1 g, 5.9 mmol), a compound of formula (C) was dissolved in 10 mL of methanol, and then 10% Pd/C was added to the mixture. The mixture was hydrogenated in a Parr™ shaker at 30 psi until consumption of hydrogen stopped. The mixture was filtered through Celite and concentrated, to yield 2-amino-4-methoxyphenol a compound of formula (d), which was used without further purification.
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Synthesis routes and methods III

Procedure details

193.1 g of 7A was mixed with 1400 ml of water. 513 ml of ammonium hydroxide was added. 595 g of powdered sodium dithionite was added in portions over a period of 50 minutes. The resulting mixture was stirred for 2 hours. The solid product was collected and dried under vacuum over P2O5 to give 4-methoxy-2-aminophenol (7B), mp: 134°-136° C.
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Synthesis routes and methods IV

Procedure details

A mixture of 4-methoxy-2-nitrophenol (30.2 g, 0.18 mol), 10% Pd/C, ethanol (200 mL), and ethyl acetate (200 mL) was hydrogenated at ambient pressure and temperature for three days before it was filtered and concentrated in vacuo to give the title compound as a dark brown solid (20.78 g): 1H NMR (CDCl3, 200 MHz): δ=6.64 (m, 1H), 6.32 (m, 1H), 6.21 (m, 1H), 3.71 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxyphenol
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Customer
Q & A

Q1: How does 2-amino-4-methoxyphenol interact with Aspergillus niger laccase McoG, and what are the implications of this interaction?

A1: The research primarily focuses on the structural features of Aspergillus niger laccase McoG and its activity with various substrates, including this compound. The study reveals that McoG exhibits a unique histidine residue (His253) in its active site, unlike the typical aspartate or glutamate residues found in other laccases []. This histidine substitution plays a crucial role in the enzyme's interaction with phenolic substrates like this compound. Specifically, mutations at the His253 position (H253A and H253N) significantly reduced the enzyme's activity towards this compound, indicating the importance of His253 for substrate binding and/or catalysis []. This finding suggests that the His253 adaptation in McoG might be advantageous for the efficient conversion of phenolic compounds like this compound.

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